Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a cyano group
Scientific Research Applications
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a piperidine carboxylate under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction could produce more saturated compounds .
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, potentially inhibiting or activating their functions. The piperidine rings may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as 4-hydroxyquinoline, share some chemical properties but differ in their biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylate have similar structural features but may exhibit different reactivity and applications.
Uniqueness
Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate is unique due to its combination of quinoline and piperidine moieties, along with the presence of a cyano group.
Properties
IUPAC Name |
ethyl 1-[1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-3-32-25(31)19-8-12-29(13-9-19)24(30)18-6-10-28(11-7-18)23-20(15-26)16-27-22-5-4-17(2)14-21(22)23/h4-5,14,16,18-19H,3,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKVZQIDQWLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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